4,5-Epoxy-2-pentenal
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Overview
Description
4,5-Epoxy-2-pentenal is an organic compound characterized by the presence of an epoxide group and an aldehyde group within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Epoxy-2-pentenal can be synthesized through the oxidation of cyclopentadiene. This process involves the use of oxidizing agents to introduce the epoxide group into the cyclopentadiene structure . Another method involves the selective cyclization of 4,5-epoxy alcohols to form tetrahydropyrans .
Industrial Production Methods: In industrial settings, the catalytic hydrogenation of this compound is performed using palladium and nickel catalysts. This method yields various products, including 4,5-epoxypentanal, 2-hydroxytetrahydropyran, and 1,5-pentadiol .
Chemical Reactions Analysis
Types of Reactions: 4,5-Epoxy-2-pentenal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agents used.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Used for the oxidation of cyclopentadiene to form this compound.
Catalysts: Palladium and nickel catalysts are commonly used in the hydrogenation reactions.
Major Products:
- 4,5-Epoxypentanal
- 2-Hydroxytetrahydropyran
- 1,5-Pentadiol
Scientific Research Applications
4,5-Epoxy-2-pentenal has several applications in scientific research:
- Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
- Biology: The compound is studied for its interactions with biological molecules, particularly in the context of lipid oxidation and its effects on amino acids and proteins .
- Medicine: Research is ongoing to explore its potential therapeutic applications.
- Industry: The compound is used in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4,5-Epoxy-2-pentenal involves its reactivity with nucleophiles, such as amino acids and proteins. The compound can form stable heterocyclic structures through reactions with these nucleophiles . Additionally, its ability to undergo polymerization reactions makes it useful in the production of various polymers .
Comparison with Similar Compounds
- 4,5-Epoxy-2-heptenal
- 4,5-Epoxy-2-decenal
- 4-oxo-2-pentenal
Comparison: 4,5-Epoxy-2-pentenal is unique due to its specific molecular structure, which includes both an epoxide and an aldehyde group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
Properties
CAS No. |
25073-24-9 |
---|---|
Molecular Formula |
C5H6O2 |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
(E)-3-(oxiran-2-yl)prop-2-enal |
InChI |
InChI=1S/C5H6O2/c6-3-1-2-5-4-7-5/h1-3,5H,4H2/b2-1+ |
InChI Key |
MCZFDRQUPJCHON-OWOJBTEDSA-N |
Isomeric SMILES |
C1C(O1)/C=C/C=O |
Canonical SMILES |
C1C(O1)C=CC=O |
Origin of Product |
United States |
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